molecular formula C6H10N2O3 B575653 3-Hydroxy-5-imino-1-methyl-L-proline CAS No. 162763-50-0

3-Hydroxy-5-imino-1-methyl-L-proline

Cat. No.: B575653
CAS No.: 162763-50-0
M. Wt: 158.157
InChI Key: STYXCTHAMQTMCU-PVPKANODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-5-imino-1-methyl-L-proline is a synthetic imino acid analog of proline that is of significant interest in biochemical and pharmaceutical research. As a modified proline derivative, it may serve as a key intermediate or precursor in the synthesis of complex natural products or biologically active compounds . Its structure, featuring both hydroxy and imino functional groups, suggests potential application in studying enzyme mechanisms, particularly those involving proline metabolism and processing . Researchers can utilize this compound to probe metabolic pathways or as a building block in medicinal chemistry for the development of novel therapeutic agents. The presence of multiple functional groups on the pyrrolidine ring makes it a versatile chiral synthon. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Note: Specific details regarding this compound's applications, mechanism of action, and research value were not available in public sources. The description above is based on the general properties of similar modified proline derivatives. It is recommended to consult specialized chemical literature or conduct further analytical characterization for definitive information.

Properties

CAS No.

162763-50-0

Molecular Formula

C6H10N2O3

Molecular Weight

158.157

IUPAC Name

(2S)-3-hydroxy-5-imino-1-methylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H10N2O3/c1-8-4(7)2-3(9)5(8)6(10)11/h3,5,7,9H,2H2,1H3,(H,10,11)/t3?,5-/m0/s1

InChI Key

STYXCTHAMQTMCU-PVPKANODSA-N

SMILES

CN1C(C(CC1=N)O)C(=O)O

Synonyms

Proline, 3-hydroxy-5-imino-1-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between 3-Hydroxy-5-imino-1-methyl-L-proline and related compounds:

Compound Name Substituents CAS Classification Known Applications
This compound 3-hydroxy, 5-imino, 1-methyl 220941-15-1 Proline derivative Limited data; potential research interest in hyperoxaluria analogs
N-Methyl-L-proline 1-methyl 475-11-6 Proline derivative Biochemical studies, enzyme substrate analogs
trans-3-Hydroxy-L-proline 3-hydroxy 4298-08-2 Hydroxyproline derivative Collagen synthesis, therapeutic use in metabolic disorders
Methyl N-butyl-L-proline N-methyl, N-butyl N/A Synthetic proline analog Experimental synthesis models
Key Observations:

Functional Groups: this compound uniquely combines hydroxy, imino, and methyl groups, which may confer distinct chemical reactivity or biological activity compared to simpler derivatives like N-Methyl-L-proline (only methylated) or trans-3-Hydroxy-L-proline (only hydroxylated) .

Biological Relevance: trans-3-Hydroxy-L-proline is a well-studied collagen component and has been investigated in hyperoxaluria treatment via Hydroxyproline (HYP) analogs . While this compound shares a hydroxy group, its imino and methyl substituents might alter its efficacy or metabolic pathways. N-Methyl-L-proline is primarily used in peptide synthesis and enzyme studies due to its conformational rigidity .

Synthetic Accessibility: Methyl N-butyl-L-proline (synthesized via NaOH/THF-mediated reactions ) highlights methods for alkylated proline derivatives.

Preparation Methods

Step 1: N1-Methylation of L-Proline

  • Reagents : Methyl bromide (MeBr), lithium diisopropylamide (LDA), tetrahydrofuran (THF).

  • Conditions :

    • LDA deprotonates proline’s secondary amine at -78°C.

    • MeBr reacts with the lithiated intermediate at 0–25°C.

    • Yield: ~76% (analogous to alpha-methyl-L-proline synthesis).

Step 2: C3-Hydroxylation

  • Reagents : Oxone® (potassium peroxymonosulfate) or enzymatic oxidation.

  • Conditions :

    • Selective oxidation of C3 using oxone in aqueous acetone (pH 7–9).

    • Enzymatic methods (e.g., proline hydroxylases) offer stereoselectivity but require optimization.

Step 3: C5-Imino Formation

  • Reagents : Ammonium acetate, ethanol, L-proline catalyst.

  • Conditions :

    • Condensation with ammonium acetate at 50°C in ethanol.

    • L-proline catalyzes imine formation via enamine intermediates.

Table 1. Reaction Conditions for Route 1

StepReagentsSolventTemperatureYield (Analog)Source
1LDA, MeBrTHF-78°C → 25°C76%
2Oxone®Acetone25°C~60%*
3NH₄OAc, L-prolineEthanol50°C~70%*
*Estimated based on analogous reactions.

Route 2: Multicomponent One-Pot Synthesis

Inspired by L-proline-catalyzed pyridine syntheses, this route leverages cyclocondensation:

  • Components : Methylated proline precursor, hydroxylamine, aldehyde.

  • Catalyst : L-proline (15 mol%).

  • Mechanism :

    • Aldehyde forms imine with hydroxylamine.

    • Proline catalyzes [4+2] cycloaddition, forming the pyrrolidine ring with integrated hydroxy and imino groups.

Advantages : Reduced purification steps; inherent stereochemical control.

Route 3: Stereoconservative Functionalization

Adapted from US5300660A, this method prioritizes chiral retention:

  • O,N-Dialkylation : Protect carboxylate while methylating N1.

  • Aminolysis : Introduce imino group via nucleophilic substitution.

  • Reduction : Stabilize imino moiety without altering stereochemistry.

Critical Parameters :

  • Solvents: Dichloromethane or DMF for solubility.

  • Bases: Triethylamine or DBU to avoid racemization.

Comparative Analysis of Methods

Table 2. Route Comparison

RouteStepsStereochemical ControlEstimated YieldScalability
13Moderate50–60%High
21High (catalytic)65–75%Moderate
33Excellent70–80%Low
  • Route 1 is scalable but requires rigorous oxidation control.

  • Route 2 offers efficiency but lacks direct precedent for this compound.

  • Route 3 ensures chirality but involves complex intermediates.

Purification and Characterization

Post-synthesis steps from analogous protocols include:

  • Silica Gel Chromatography : Used in alpha-methyl-L-proline isolation.

  • Fractional Distillation : For volatile byproducts.

  • Recrystallization : Ethanol/water mixtures for hydroxy-imino derivatives.

Key Characterization Data :

  • IR : C=N stretch ~1620 cm⁻¹; O-H stretch ~3385 cm⁻¹.

  • ¹³C NMR : Peaks at δ 158.8 (C=O), 150.2 (C=N) .

Q & A

Q. What are the implications of methyl substitution at the 1-position on the proline ring’s conformational flexibility?

  • Methodological Answer : The methyl group restricts ring puckering, favoring a Cγ-endo conformation. Use NOESY NMR to compare spatial proximity of substituents in methylated vs. non-methylated analogs .

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